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Introduction: G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid
Receptor 4 (FFAR4), has emerged as a critical regulator of metabolism and inflammation.[1][2]
[3][4] It is activated by medium and long-chain fatty acids, particularly omega-3 fatty acids like
docosahexaenoic acid (DHA).[4][5] GPR120 is highly expressed in adipocytes, macrophages,
and intestinal enteroendocrine cells, where it modulates adipogenesis, glucose uptake, insulin
sensitivity, and anti-inflammatory responses.[6][7][8]

Given its central role in metabolic health, GPR120 is a promising therapeutic target for
conditions such as type 2 diabetes, obesity, and inflammatory diseases.[1][3][9] Studying the
effects of GPR120 modulators (agonists and antagonists) requires robust experimental models.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a powerful and stable method
to specifically silence GPR120 expression in various cell types. This allows researchers to
validate that a modulator's observed effects are directly mediated by GPR120, thereby
confirming its mechanism of action and specificity.

These application notes provide a comprehensive guide, from understanding GPR120
signaling to detailed protocols for lentiviral production, target cell transduction, knockdown
verification, and functional assays for modulator characterization.

GPR120 Signaling Pathways
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GPR120 activation initiates downstream signaling through two primary pathways: the Gag/11
pathway and the (-arrestin-2 pathway.

e Gag/11 Pathway: Upon ligand binding, GPR120 couples to Gag/11 proteins, activating
phospholipase C (PLC). This leads to an increase in intracellular calcium ([Ca2+]i) and the
activation of the extracellular signal-regulated kinase (ERK1/2) cascade.[6][7] This pathway
is primarily associated with metabolic functions, including adipogenesis and glucose uptake.

[1](5]16]

e [B-arrestin-2 Pathway: This pathway is crucial for GPR120's potent anti-inflammatory effects.
Ligand-activated GPR120 recruits B-arrestin-2, leading to the internalization of the receptor
complex.[1][5] This complex then interacts with TAB1, preventing its association with TAK1
and thereby inhibiting the downstream activation of pro-inflammatory signaling cascades like
NF-kB and JNK, which are typically triggered by stimuli such as lipopolysaccharide (LPS) or
TNF-a.[4][5][7]

Gag/11 Pathway (Metabolic Effects)
P-ERK12
Adipogenesis
Glucose Uptake
@—> -

Click to download full resolution via product page

GPR120 receptor signaling pathways.
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Application Note: Experimental Workflow

The process of using lentiviral knockdown to study GPR120 modulators involves a series of
sequential steps, from designing the shRNA constructs to performing the final functional
assays. This workflow ensures that the observed biological effects of a compound are
specifically due to its interaction with GPR120.
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Workflow for GPR120 knockdown and modulator studies.
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Experimental Protocols
Protocol 1: Lentiviral shRNA Production

This protocol details the generation of lentiviral particles in HEK293T cells using a second-
generation packaging system.

Materials:
o HEK293T cells
e pLKO.1-shRNA plasmid targeting GPR120 (and a non-targeting scrambled control)[10]
 Lentiviral packaging plasmids: psPAX2 (packaging) and pMD2.G (envelope)
o Transfection reagent (e.g., FUGENE HD, Lipofectamine 3000)
o DMEM with 10% Fetal Bovine Serum (FBS)
« Opti-MEM
e 0.45 um syringe filters
Procedure:
e Day 1: Cell Seeding:
o Plate 4 x 1076 HEK293T cells in a 10 cm dish in DMEM with 10% FBS (antibiotic-free).

o Incubate overnight at 37°C with 5% CO2. Cells should be ~70-80% confluent for
transfection.[11]

o Day 2: Transfection:
o In a sterile tube, prepare the DNA mixture in 500 pL of Opti-MEM:
» 3 ug pLKO.1-shGPR120 (or scrambled control) plasmid

» 2 ug psPAX2 plasmid
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= 1 pg pMD2.G plasmid

o In a separate tube, add the transfection reagent to 500 pL of Opti-MEM according to the
manufacturer's instructions.

o Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20
minutes at room temperature.[11]

o Add the transfection complex dropwise to the HEK293T cells. Swirl gently to distribute.

o Incubate at 37°C.

e Day 3: Medium Change:

o After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of
fresh, pre-warmed complete DMEM.

e Day 4 & 5: Viral Harvest:

o

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

[¢]

Filter the supernatant through a 0.45 um filter to remove cells and debris.[11]

[¢]

A second harvest can be performed at 72 hours by adding 10 mL of fresh media after the
first harvest and collecting it 24 hours later.

o

The viral supernatant can be used immediately, stored at 4°C for short-term use, or
aliguoted and stored at -80°C for long-term storage.

Protocol 2: Lentiviral Transduction and Stable Cell Line
Generation

This protocol describes the infection of target cells (e.g., RAW 246.7 macrophages, 3T3-L1
preadipocytes) and selection of a stable knockdown cell line.

Materials:

o Target cells
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Lentiviral supernatant (shGPR120 and scrambled control)

Polybrene (hexadimethrine bromide)

Puromycin

Complete growth medium for the target cell line

Procedure:

e Day 1: Cell Seeding:

o Plate target cells in a 6-well plate at a density that will result in 50-70% confluency the next

day.[12]

e Day 2: Transduction:

Thaw the lentiviral supernatant.

Add Polybrene to the cells at a final concentration of 4-8 pg/mL to enhance transduction
efficiency.[11]

Add the desired amount of lentiviral supernatant. It is recommended to test a range of
Multiplicity of Infection (MOI) from 1 to 10 to optimize knockdown.[11]

Incubate for 18-24 hours at 37°C.

Day 3 onwards: Selection:

Remove the virus-containing medium and replace it with fresh complete medium.

After 24-48 hours, begin selection by adding the appropriate concentration of puromycin.
The optimal puromycin concentration should be predetermined by generating a kill curve
for the specific target cell line.

Replace the puromycin-containing medium every 2-3 days.

Continue selection for 7-14 days until non-transduced cells are eliminated.
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o Expand the surviving cell pools for verification and subsequent experiments.

Protocol 3: Verification of GPR120 Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level:

Isolate total RNA from both scrambled control and shGPR120 stable cell lines.
Synthesize cDNA using a reverse transcription Kit.

Perform qRT-PCR using primers specific for GPR120 and a housekeeping gene (e.g.,
GAPDH, B-actin) for normalization.

Calculate the relative expression of GPR120 mRNA using the AACt method.[13]
. Western Blot for Protein Level:

Prepare total protein lysates from both scrambled control and shGPR120 stable cell lines.
Determine protein concentration using a BCA or Bradford assay.

Separate 20-40 ug of protein per lane on an SDS-PAGE gel and transfer to a PVDF
membrane.

Block the membrane and probe with a primary antibody specific for GPR120.[14]
Probe with a loading control antibody (e.g., GAPDH, (3-actin).

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an
ECL substrate.

Quantify band intensity using densitometry software to determine the percentage of protein
knockdown.

Protocol 4: Functional Assays for Modulator Studies

A. Calcium Flux Assay:

Seed scrambled control and shGPR120 cells in a black, clear-bottom 96-well plate.
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o Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the
manufacturer's protocol.

e Use a fluorescence plate reader to measure baseline fluorescence.

 Inject the GPR120 agonist (e.g., TUG-891, DHA) and immediately begin kinetic reading of
fluorescence intensity for 2-3 minutes.[8][15]

e The change in fluorescence indicates the intracellular calcium mobilization.
B. Anti-inflammatory Assay (Cytokine Measurement):

e Seed scrambled control and shGPR120 macrophage cell lines (e.g., RAW 264.7) in a 24-
well plate.

e Pre-treat cells with the GPR120 agonist or vehicle for 1-2 hours.
o Stimulate the cells with a pro-inflammatory agent like LPS (100 ng/mL) for 6-24 hours.[7]
e Collect the cell culture supernatant.

o Measure the concentration of secreted cytokines (e.g., TNF-a, IL-6) using an ELISA kit
according to the manufacturer's instructions.[7]

Data Presentation: Expected Outcomes

The following tables summarize hypothetical but representative quantitative data from GPR120
knockdown and modulator studies.

Table 1: Verification of GPR120 Knockdown Efficiency

Protein
] MRNA Knockdown
shRNA Construct Target Cell Line Knockdown (%)
(%) (vs. Scrambled)
(vs. Scrambled)

shGPR120 #1 RAW 264.7 85+ 5% 81+7%

shGPR120 #2 RAW 264.7 78 £ 6% 72 £ 8%
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| ShGPR120 #1 | 3T3-L1| 91 + 4% | 88 + 6% |

Table 2: Effect of GPR120 Knockdown on Agonist-Induced Calcium Mobilization

Cell Line Treatment (10 pM Peak Fluorescence Fold Change (vs.
Agonist) (RFU) Vehicle)

Scrambled Control  Vehicle 150 + 20 1.0

Scrambled Control GPR120 Agonist 850 + 60 5.7

shGPR120 Vehicle 145 £ 25 1.0

| sShGPR120 | GPR120 Agonist | 180 £ 30| 1.2 |

Table 3: Effect of GPR120 Knockdown on Anti-inflammatory Response

TNF-a Secretion

Cell Line Treatment LPS (100 ng/mL)
(pg/mL)
Scrambled Control Vehicle - <10
Scrambled Control Vehicle + 2500 + 210
GPR120 Agonist (10
Scrambled Control + 800 + 95
HM)
shGPR120 Vehicle + 2650 + 250

| sShGPR120 | GPR120 Agonist (10 uM) | + | 2400 £ 220 |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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